1-(2-Fluoro-4,5-dichlorophenyl)-3-methyl-4-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
2-(4,5-Dichloro-2-fluorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloro-2-fluorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and hydrazines, which undergo cyclization reactions to form the triazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and stringent quality control measures ensures consistent product quality. Solvent recovery and waste management are also critical aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dichloro-2-fluorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(4,5-Dichloro-2-fluorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,5-Dichloro-2-fluorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,4-Triazole
- 3,5-Dimethyl-1,2,4-triazole
- 4-Amino-1,2,4-triazole
Uniqueness
Compared to these similar compounds, 2-(4,5-Dichloro-2-fluorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one may exhibit unique properties due to the presence of specific substituents like dichloro and difluoromethyl groups. These substituents can influence its chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C10H6Cl2F3N3O |
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Molecular Weight |
312.07 g/mol |
IUPAC Name |
2-(4,5-dichloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H6Cl2F3N3O/c1-4-16-18(10(19)17(4)9(14)15)8-3-6(12)5(11)2-7(8)13/h2-3,9H,1H3 |
InChI Key |
IUZTTYFWPLKDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)N1C(F)F)C2=CC(=C(C=C2F)Cl)Cl |
Origin of Product |
United States |
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